Nitromemantine

説明

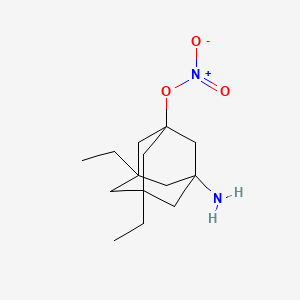

Structure

2D Structure

3D Structure

特性

CAS番号 |

765890-91-3 |

|---|---|

分子式 |

C14H24N2O3 |

分子量 |

268.35 g/mol |

IUPAC名 |

(3-amino-5,7-diethyl-1-adamantyl) nitrate |

InChI |

InChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3 |

InChIキー |

SENUTBBWBZZNRT-UHFFFAOYSA-N |

正規SMILES |

CCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Nitromemantine

General Synthetic Approaches to Nitromemantine Scaffolds

The fundamental synthetic strategy for creating this compound involves the chemical modification of the memantine (B1676192) scaffold. smolecule.com Memantine, or 1-amino-3,5-dimethyladamantane, serves as the starting material and provides the core structure necessary for binding within the NMDA receptor channel. smolecule.comwikipedia.org

The general synthesis process can be outlined in the following key steps:

Starting Material : The synthesis begins with the memantine molecule as the foundational structure. smolecule.com

Nitration Reaction : A nitro group (-NO₂) or a nitrate (B79036) group (-ONO₂) is introduced into the memantine structure. This is typically achieved by combining a fragment of nitroglycerin with the memantine molecule, creating a hybrid compound. smolecule.comscitechdaily.comresearchgate.net This chemical step is crucial as it imparts the second functionality to the drug—the ability to modulate the receptor via S-nitrosylation. smolecule.comnih.gov

Purification : Following the reaction, the resulting this compound compound is purified to remove unreacted starting materials and byproducts. Common laboratory techniques for purification include crystallization and chromatography. smolecule.com

Characterization : The final, purified product is then characterized to confirm its chemical structure and purity. Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed for this purpose. smolecule.com

This synthetic approach allows for the creation of a "dual-action" drug, where the memantine moiety targets the compound to pathologically over-activated NMDA receptors, and the attached nitro group provides an additional mechanism to down-regulate receptor activity. nih.govresearchgate.net

Development and Characterization of this compound Analogs

To optimize the therapeutic profile of this compound, researchers have synthesized and characterized numerous analogs. nih.gov This process of chemical derivatization involves systematically altering specific parts of the molecule and evaluating the impact of these changes on its pharmacological properties. The goal has been to enhance potency and efficacy while maintaining a favorable interaction profile with the NMDA receptor. nih.govresearchgate.net

One of the most detailed efforts involved the synthesis of several hundred this compound derivatives to perform a comprehensive structure-activity relationship (SAR) analysis. nih.gov A particularly promising series of these analogs featured a nitro group positioned opposite the bridgehead amine (-NH₂) of the adamantane (B196018) core. nih.gov

Key modifications focused on the alkyl side chains ('R' groups) attached to the adamantane structure. While the parent memantine has methyl side chains, various this compound analogs were created by altering the length of these chains. nih.govresearchgate.net This led to the development of several notable compounds, including:

YQW-035 : An analog that, like memantine, possesses methyl side chains. nih.gov

YQW-036 (Lead Candidate) : This analog features longer ethyl side chains. nih.govresearchgate.net

YQW-037 : An analog with even longer propyl side chains. nih.govresearchgate.net

YQW-012 : A derivative where the side chains are simply protons. nih.govresearchgate.net

These analogs were characterized through electrophysiological studies to determine their potency as NMDA receptor channel blockers. The characterization revealed that modifying the side chains had a significant impact on the drug's affinity for the receptor channel. nih.gov The lead candidate, designated YQW-036, demonstrated an affinity for the NMDAR-operated ion channel that approached the potency of memantine itself, a significant improvement over other derivatives. nih.gov

| Compound | 'R' Group Side Chains | IC₅₀ (µM) for NMDAR Block | Notes |

|---|---|---|---|

| Memantine | Methyl | 0.5 - 1.0 | Parent compound, for reference. nih.gov |

| YQW-035 | Methyl | 6.3 | Nitrated version with same side chains as memantine. nih.gov |

| YQW-036 | Ethyl | 2.4 | Lead candidate with improved potency. nih.gov |

| YQW-037 | Propyl | - | Synthesized to study effects of longer side chains. nih.govresearchgate.net |

| YQW-012 | Hydrogen (Protons) | - | Synthesized to study effects of minimal side chains. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies Guiding this compound Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. gardp.org For this compound, extensive SAR studies have been crucial in guiding the design of more effective and selective compounds. nih.gov These studies correlate specific structural features of the this compound analogs with their ability to interact with and modulate the NMDA receptor. nih.govsemanticscholar.org

The interaction between this compound and the NMDA receptor is dictated by several key structural features. These determinants are responsible for how the drug binds within the receptor's ion channel and exerts its blocking effect.

Adamantane Scaffold : The rigid, three-dimensional adamantane structure is a critical component. It positions the other functional groups correctly for interaction with the binding site inside the NMDA receptor channel. wikipedia.orgmdpi.com

Bridgehead Amine (-NH₂) : This group is protonated at physiological pH to carry a positive charge (-NH₃⁺). nih.govwikipedia.org This positive charge is essential for the voltage-dependent block of the channel, as it allows the molecule to enter and bind within the channel pore, at or near the magnesium (Mg²⁺) binding site, when the channel is open. nih.govwikipedia.org

Alkyl Side Chains (R-groups) : The methyl groups on the original memantine structure interact with hydrophobic pockets within the NMDA receptor channel. Specifically, residues such as Alanine-645 (A645) on the GluN1 subunit and Alanine-644 (A644) on the GluN2B subunit form these binding pockets. nih.gov The size and nature of these side chains on this compound analogs directly influence the drug's binding affinity. nih.govresearchgate.net

Nitro Group (-NO₂/-ONO₂) : This group is the key addition that differentiates this compound from memantine. It is responsible for the second aspect of the drug's dual function: redox modulation. nih.gov The memantine portion of the molecule acts as a targeting system, delivering the nitro group to the vicinity of the NMDA receptor's redox modulatory sites. nih.govresearchgate.net

SAR studies have established a clear correlation between the molecular features of this compound analogs and their modulatory activity on the NMDA receptor.

The initial addition of a nitro group to the memantine scaffold to create analogs like YQW-035 was found to decrease the binding affinity for the NMDAR channel compared to memantine. nih.govresearchgate.net The IC₅₀ value—a measure of inhibitory potency where a lower value indicates higher potency—for YQW-035 was 6.3 µM, which is significantly higher than memantine's IC₅₀ of approximately 0.5-1 µM. nih.gov

However, researchers discovered that this reduction in potency could be counteracted by optimizing the hydrophobic interactions. By lengthening the alkyl side chains from methyl (as in YQW-035) to ethyl groups, they created the analog YQW-036. This structural change improved the molecule's fit within the channel's hydrophobic pockets. nih.govresearchgate.net As a result, YQW-036 displayed a much-improved IC₅₀ of 2.4 µM, restoring a significant portion of the binding affinity and establishing it as a lead candidate for further development. nih.gov

This demonstrates a key SAR principle for this class of compounds: the potency of channel blockade is a function of both the adamantane amine interaction and the hydrophobic interactions of the side chains.

| Compound | Key Structural Features | NMDAR Channel Blocking Potency (IC₅₀ in µM) | Inference |

|---|---|---|---|

| Memantine | Adamantane amine with methyl side chains | ~0.5-1.0 nih.gov | Baseline potency from open-channel block. |

| YQW-035 | Addition of nitro group to memantine scaffold | 6.3 nih.gov | The nitro group addition reduces channel-blocking affinity. |

| YQW-036 | Nitro group + Lengthened ethyl side chains | 2.4 nih.gov | Longer side chains compensate for the reduced affinity, increasing potency. |

The data gathered from synthesizing and testing numerous this compound analogs has enabled the development of more advanced SAR models. semanticscholar.org These models go beyond simple qualitative observations and use computational techniques to create a predictive framework for designing new compounds. semanticscholar.orguniv-nantes.fr

By quantifying how specific structural modifications—such as changes in side chain length, electronics, or stereochemistry—affect binding affinity and functional activity, researchers can build predictive models. nih.gov These models can then be used to forecast the potency and potential activity of novel, unsynthesized analogs. This in-silico approach allows medicinal chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. gardp.org For the this compound series, such models help in designing derivatives with an optimal balance between channel-blocking activity and the ability to deliver the nitro group for redox modulation, thereby refining the drug's dual-action mechanism for potentially greater therapeutic effect. nih.govresearchgate.net

Molecular Mechanisms of Action of Nitromemantine at the N Methyl D Aspartate Receptor

Dual-Site Allosteric Modulation of NMDAR Activity

Nitromemantine functions through a dual allosteric mechanism, providing two distinct sites of antagonist action at the NMDAR. researchgate.netomicsdi.org This involves a physical blockade of the ion channel pore by the adamantane (B196018) moiety and a chemical modification of the receptor via S-nitrosylation mediated by the nitro group. nih.govnih.gov This combined action allows for a more potent and targeted inhibition of hyperactivated NMDARs compared to its parent compound, memantine (B1676192). nih.gov

The adamantane portion of this compound acts as an uncompetitive, voltage-dependent open-channel blocker, a mechanism it shares with memantine. wikipedia.orgnih.gov This means the drug can only enter and bind to its site within the ion channel when the receptor is activated by both glutamate (B1630785) and a co-agonist (glycine or D-serine) and the cell membrane is depolarized, which repels the physiological magnesium (Mg²⁺) block. wikipedia.orgnih.govfrontiersin.org

The adamantane moiety binds preferentially to NMDAR channels that are excessively or tonically open, a state often associated with pathological conditions like excitotoxicity. nih.govresearchgate.net This blockade is voltage-dependent, as the positively charged amine group on the adamantane structure is influenced by the membrane potential. researchgate.netnih.gov Like memantine, this compound compounds display voltage-dependent inhibition of NMDA-evoked currents. nih.gov The affinity of the adamantane moiety for the channel can be influenced by its chemical structure; the addition of the nitro group for redox functionality can diminish this affinity, but modifications, such as lengthening the alkyl side chains, can compensate for this change. researchgate.net

A distinguishing feature of this compound is its nitro group, which enables a second, redox-based inhibitory mechanism. nih.govresearchgate.net The adamantane structure serves as a targeting vehicle, delivering the nitro group to redox-modulatory sites on the NMDAR. researchgate.netresearchgate.net This leads to the S-nitrosylation of specific cysteine thiol groups on the receptor, resulting in allosteric inhibition of channel activity. nih.govnih.gov

This redox modulation is distinct from the physical channel block; it has a slower onset, requiring several minutes of drug application to become apparent, and its inhibitory effects are long-lasting, persisting for many minutes even after the drug has been washed out. nih.govresearchgate.net The targeted sites for S-nitrosylation include cysteine residues on various NMDAR subunits, such as Cys744 and Cys798 on the GluN1 subunit and Cys87, Cys320, and Cys399 on the GluN2A subunit. nih.gov By reacting with these thiol groups, the nitro group allosterically limits excessive receptor activity, adding a durable layer of inhibition to the transient open-channel block. researchgate.netnih.gov Mutation of the memantine binding site within the channel has been shown to prevent this redox effect, confirming that the adamantane moiety is required to target the nitro group to the receptor. researchgate.net

The allosteric regulation of the NMDAR by this compound is uniquely potentiated by hypoxic conditions. researchgate.netnih.gov This hypoxia-dependent potentiation specifically enhances the targeted S-nitrosylation of the receptor. researchgate.netomicsdi.org This property is particularly significant because it directs the drug's action toward ischemic neurons, which are characterized by low oxygen levels. nih.govnih.gov Under normal oxygen (normoxic) conditions, certain cysteine residues on the NMDAR can form disulfide bonds, which prevents their S-nitrosylation. nih.gov However, the more reducing environment present during hypoxia favors the existence of free thiol groups, making them available to react with the nitro group delivered by this compound. nih.gov This mechanism allows for a selective and enhanced neuroprotective effect in the context of cerebrovascular insults where hypoxia is a key pathological feature. nih.govresearchgate.net

Mechanisms of Targeted S-Nitrosylation via the Nitro Group

Differential Affinity and Kinetic Properties at NMDAR Subtypes

The NMDAR is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. frontiersin.orgnih.govmdpi.com The specific subunit composition determines the receptor's biophysical and pharmacological properties, including agonist affinity, gating kinetics, and single-channel conductance. mdpi.comrupress.orgfrontiersin.org

This compound is considered a low-affinity antagonist. researchgate.netresearchgate.net This property, similar to memantine, is crucial for its clinical tolerability, as it allows the drug to dissociate rapidly from channels that open transiently during normal synaptic transmission. sciencworldpublishing.orgmdpi.com The affinity of this compound derivatives for the NMDAR channel can be fine-tuned. For instance, the lead candidate YQW-036 (a this compound with ethyl side groups) has an affinity that approaches that of memantine. researchgate.netnih.gov While open-channel blockers are generally considered nonselective among NMDAR subtypes, their effects can be indirectly influenced by the subtype-specific kinetics. rupress.org For example, GluN1/GluN2A receptors have a higher open probability than GluN1/GluN2B receptors, and synaptic NMDARs containing GluN2A subunits exhibit faster kinetics than extrasynaptic NMDARs enriched in GluN2B subunits. mdpi.com Furthermore, memantine has been shown to stabilize a Ca²⁺-dependent desensitized state, particularly in GluN1/GluN2A receptors, adding another layer of subtype-dependent modulation. nih.govbiorxiv.org

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Amantadine | Parent aminoadamantane | ~35 | nih.gov |

| Memantine | 1-amino-3,5-dimethyladamantane | 0.5–1 | nih.gov |

| YQW-035 | This compound (methyl side chains) | ~10 | nih.gov |

| YQW-036 | This compound (ethyl side chains) | ~2 | nih.gov |

Preferential Modulation of Extrasynaptic NMDARs Over Synaptic NMDARs

A key aspect of this compound's mechanism is its preferential inhibition of extrasynaptic NMDARs (eNMDARs) over those located at the synapse (sNMDARs). nih.govresearchgate.netpnas.org This selectivity is critical because sNMDAR and eNMDAR activation triggers distinct intracellular signaling pathways: sNMDAR activity is generally associated with physiological, neuroprotective functions, while the overstimulation of eNMDARs is linked to excitotoxic cell death pathways. nih.govnih.govnih.gov

This preference arises from the different activation patterns and subunit compositions of the two receptor populations. Pathological conditions often lead to prolonged, low-level glutamate concentrations that cause tonic activation of eNMDARs, which are often enriched in GluN2B subunits. nih.govmdpi.com In contrast, sNMDARs, which are more likely to contain GluN2A subunits in mature neurons, are activated phasically by brief, high concentrations of synaptically released glutamate. nih.govnih.govmdpi.com The open-channel blocking mechanism of this compound is more effective against the tonically activated eNMDARs, allowing it to curb excitotoxic signaling while relatively sparing normal synaptic function. nih.govnih.govmdpi.com Studies have shown that at concentrations where memantine and this compound are effective, they block eNMDAR currents to a greater extent than sNMDAR-mediated currents in the same neuron. nih.govpnas.org

Influence of Unbinding Kinetics on Receptor Occupancy Dynamics

The unbinding kinetics (off-rate) of an NMDAR channel blocker significantly influences its functional impact and therapeutic window. This compound's parent compound, memantine, is characterized by its relatively fast unblocking kinetics. mdpi.comnih.gov This property allows it to dissociate from the NMDAR channel quickly upon repolarization of the membrane, preventing interference with normal, transient synaptic events. wikipedia.orgfrontiersin.org However, during prolonged depolarization characteristic of excitotoxic states, the drug remains in the channel for longer, providing sustained inhibition. sciencworldpublishing.org This kinetic profile is thought to be fundamental to its clinical tolerability. nih.gov

This compound's receptor occupancy is governed by two distinct kinetic profiles. The adamantane moiety's channel block is expected to share the rapid, agonist-concentration-dependent kinetics of memantine, where the rate of block onset and offset is faster at higher agonist concentrations. nih.gov This creates a dynamic occupancy that fluctuates with the level of glutamatergic activity, a property sometimes referred to as partial trapping. researchgate.net In contrast, the S-nitrosylation mediated by the nitro group produces a much more stable and long-lasting inhibition. nih.govresearchgate.net This redox effect survives washout for many minutes, indicating very slow unbinding or reversal kinetics. nih.govresearchgate.net This dual-kinetic profile provides both a rapidly responsive block of open channels and a more enduring, activity-dependent allosteric inhibition, creating a unique and potentially more robust modulation of NMDAR activity. nih.gov

Preclinical Neurobiological Investigations of Nitromemantine Efficacy

In Vitro Studies on Neuronal Systems and Excitotoxicity Models

Modulatory Effects on Glutamate-Induced Excitotoxicity in Cultured Neurons

Nitromemantine has demonstrated significant neuroprotective effects in cultured neurons against glutamate-induced excitotoxicity. This form of neuronal damage is triggered by the excessive activation of N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium ions (Ca2+) and subsequent cell death. utdallas.edunih.govnih.gov Studies on cultured rat primary cortical neurons have shown that this compound can inhibit the increase in intracellular Ca2+ concentration and the generation of nitric oxide (NO) induced by amyloid-β (Aβ), which is known to cause glutamate (B1630785) release from astrocytes and subsequent excitotoxicity. pnas.org

In comparative studies, this compound has shown superior or equivalent efficacy to its parent compound, memantine (B1676192). For instance, in hippocampal autaptic neuronal cultures, both this compound and memantine were able to inhibit extrasynaptic inward currents induced by Aβ, with this compound demonstrating a superior effect. pnas.org This targeted action against pathologically excessive glutamate stimulation, while sparing normal synaptic transmission, is a key feature of its neuroprotective mechanism. mdpi.com The co-administration of memantine with glutamate in dissociated cortical neurons has been shown to prevent the loss of synchronization of neuronal activity and the increase in the duration of synchronized bursting events, highlighting the importance of the timing of administration for neuroprotection. nih.gov

The underlying mechanism of this protection involves the dual action of this compound. The memantine moiety acts as an open-channel blocker of NMDA receptors, preferentially targeting excessively open channels associated with pathological conditions. utdallas.eduresearchgate.net Simultaneously, the nitro group can interact with redox modulatory sites on the NMDA receptor, a process known as S-nitrosylation, which further down-regulates receptor activity. researchgate.netnih.govresearchgate.net This dual mechanism contributes to its potent anti-excitotoxic effects.

Analysis of this compound Action in Human Induced Pluripotent Stem Cell-Derived Neurons

The use of human induced pluripotent stem cell (hiPSC)-derived neurons provides a powerful model for studying neurodegenerative diseases in a human-specific context. frontiersin.orgnih.gov While direct studies of this compound in hiPSC-derived neurons are still emerging, research using these models for Alzheimer's disease has highlighted the importance of targeting mechanisms like excitotoxicity. nih.gov For instance, hiPSC-derived neurons from Down syndrome patients are being used to investigate the neuroprotective effects of clinically-safe NMDA receptor antagonists. grantome.com

The ability to generate various neural cell types, including neurons and glia, from patient-specific iPSCs allows for the creation of personalized disease models that can recapitulate individual patient phenotypes. frontiersin.org This technology is crucial for dissecting the complex mechanisms of diseases where excitotoxicity plays a role and for testing the efficacy of compounds like this compound. frontiersin.orgnih.gov The differentiation of iPSCs into nearly pure populations of neurons, which exhibit hallmark properties of neuronal maturation including robust electrical and synaptic activity, provides a physiologically relevant platform for such investigations. plos.org

Electrophysiological Assessment in Hippocampal Slice Preparations

Hippocampal slice preparations are a valuable ex vivo model for studying synaptic function and plasticity because they largely retain the complex cytoarchitecture and synaptic circuits of the hippocampus. nih.govresearchgate.net Electrophysiological recordings in these slices allow for the direct assessment of a compound's effect on synaptic transmission and excitability.

Studies using hippocampal slices have been instrumental in understanding the mechanism of action of NMDA receptor antagonists. For example, memantine has been shown to protect neurons in organotypic hippocampal slices from direct NMDA-induced excitotoxicity. d-nb.info In acute hippocampal slices, which are typically used for same-day experimentation, researchers can investigate the effects of compounds on synaptic responses by stimulating specific pathways, such as the Schaffer-Collateral pathway, and recording the resulting field potentials in regions like the CA1. nih.govresearchgate.net

While specific electrophysiological data on this compound in hippocampal slices is detailed in broader studies, the known mechanisms of its components suggest how it would perform. The memantine component would be expected to reduce the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs) during pathological levels of depolarization, similar to its effects observed in cultured neurons. rupress.org The addition of the nitro group is hypothesized to provide further modulation of NMDA receptor activity, particularly under hypoxic conditions which can be simulated in slice preparations. nih.govresearchgate.net

Mechanisms of Synaptic Plasticity Modulation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. wikipedia.org NMDA receptors play a critical role in many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.govembopress.org

This compound's mechanism of action is particularly relevant to the modulation of synaptic plasticity under pathological conditions. Excessive activation of extrasynaptic NMDA receptors is linked to the inhibition of LTP and the promotion of LTD, leading to synaptic damage. nih.gov this compound, by preferentially blocking these extrasynaptic NMDA receptors, is thought to protect against this pathological synaptic depression while preserving the physiological synaptic activity necessary for normal plasticity. mdpi.com

The compound's dual-action is key here. The open-channel block by the memantine moiety is activity-dependent, meaning it is more effective at blocking the tonically active extrasynaptic receptors than the phasically active synaptic ones. utdallas.edu The S-nitrosylation of the NMDA receptor by the nitro group provides an additional layer of regulation. nih.govresearchgate.net This targeted modulation allows this compound to potentially prevent the synaptic loss associated with neurodegenerative diseases by correcting the aberrant signaling pathways that lead to it. pnas.orgnih.gov The activation of various protein kinases and phosphatases, downstream of NMDA receptor activation, is a crucial part of the biochemical cascade that determines the direction of synaptic plasticity, and it is this cascade that this compound aims to normalize. wikipedia.orgmdpi.com

In Vivo Animal Model Research on Neurological Disorders

Neuroprotective Effects in Models of Cerebrovascular Ischemia

In vivo studies using animal models of cerebrovascular ischemia, such as stroke, have provided compelling evidence for the neuroprotective efficacy of this compound. nih.govresearchgate.net These models, often involving the transient middle cerebral artery occlusion (tMCAO) in rats, simulate the conditions of a stroke to assess the potential of therapeutic agents to reduce brain damage. researchgate.net

In a study using spontaneously hypertensive rats subjected to tMCAO, this compound treatment was shown to provide significant histological protection, reducing the infarct size to a greater extent than memantine. researchgate.net This was visually demonstrated through 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) staining of coronal brain sections, where the damaged tissue remains unstained. researchgate.net

Furthermore, this compound demonstrated a protective effect on neurological and behavioral outcomes. researchgate.net This suggests that the reduction in brain damage translates to functional recovery. The proposed mechanism for this enhanced efficacy in ischemic conditions is the hypoxia-potentiated S-nitrosylation of NMDA receptors, which adds to the voltage-dependent channel block provided by the memantine scaffold. researchgate.netnih.govresearchgate.net This "context-dependent" inhibition makes this compound particularly effective in the acidic and hypoxic environment of ischemic tissue. mdpi.com

A novel memantine nitrate (B79036), MN-08, which also releases nitric oxide, has shown the ability to dilate cerebral blood vessels and improve cerebral blood flow in animal models, suggesting another potential neuroprotective mechanism for such compounds in cerebrovascular disease. nih.gov Preclinical evidence for memantine itself has shown that it can decrease infarction size, reduce brain edema, and improve neurological function after a stroke, providing a strong basis for the development of derivatives like this compound. nih.govfrontiersin.org

Interactive Data Table: Neuroprotective Effects of this compound in a Rat Model of Cerebrovascular Ischemia

| Treatment Group | Infarct Size Reduction Compared to Control | Neurological/Behavioral Improvement | Reference |

| This compound | Significant reduction (**P < 0.01) | Significant improvement (*P < 0.05) | researchgate.net |

| Memantine | Less reduction than this compound | No significant improvement | researchgate.net |

| Saline (Control) | N/A | N/A | researchgate.net |

Efficacy in Preclinical Models of Neurodegenerative Conditions

This compound has demonstrated significant neuroprotective efficacy across a range of preclinical models that simulate the pathological conditions of various neurodegenerative diseases. Its mechanism, which involves dual-action antagonism of N-methyl-D-aspartate (NMDA) receptors, appears to confer benefits in models of Alzheimer's disease, cerebrovascular disease, and HIV-associated neurocognitive disorder (HAND).

In animal models of Alzheimer's disease (AD), this compound has shown the ability to counteract key pathological processes. Studies using a triple transgenic AD mouse model revealed that treatment could reverse cognitive and synaptic function impairments. mdpi.com These deficits, which are linked to intracellular amyloid-beta (Aβ) immunoreactivity, were significantly ameliorated by this compound. mdpi.com The compound is effective at shutting down hyperactive extrasynaptic NMDA receptors (eNMDARs), which are implicated in the synaptic damage characteristic of AD. nih.govfiercebiotech.comsciencedaily.comscitechdaily.com Furthermore, in human induced pluripotent stem cell (hiPSC)-derived neuronal models of AD, this compound (referred to as NitroSynapsin) effectively ameliorates hyperexcitability and hypersynchronous neural network activity, which are early features of the disease. nih.govnih.gov

The therapeutic potential of this compound extends to models of cerebrovascular disease, such as stroke. In a rat model of transient middle cerebral artery occlusion (tMCAO/R), a simulation of focal cerebral ischemia, this compound provided robust histological protection. researchgate.net It significantly reduced the size of the brain infarct following the ischemic event. researchgate.netnih.gov Beyond simple tissue preservation, this compound-treated animals also showed improvement in functional neurobehavioral tests, indicating a recovery of motor performance that was not observed with the parent compound, memantine. researchgate.net

Preclinical investigations also support this compound's efficacy in models of HAND. In the HIV/gp120 transgenic mouse model, which exhibits neuronal and synaptic damage similar to that seen in HAND patients, this compound treatment protected against this neurotoxicity. nih.govresearchgate.net The compound was shown to be protective against the neuronal damage and synaptic loss induced by the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govresearchgate.net This protection is attributed to its preferential inhibition of pathologically-activated extrasynaptic NMDARs. nih.govresearchgate.net

Evidence also suggests potential applicability for other neurodegenerative conditions like Huntington's disease, where excitotoxic insults driven by NMDARs are a known pathological mechanism. nih.gov The compound's ability to preferentially inhibit extrasynaptic NMDARs is considered beneficial against such excitotoxic insults. nih.gov

Preservation of Synaptic Density and Function in Disease Models

A critical aspect of this compound's preclinical efficacy is its profound effect on preserving and restoring synaptic integrity, a key factor in cognitive function and a common casualty in neurodegenerative disorders. fiercebiotech.comsciencedaily.com Synaptic loss is recognized as a primary correlate of cognitive decline in conditions like Alzheimer's disease. pnas.org

In a triple transgenic mouse model of Alzheimer's disease, long-term treatment with this compound led to a significant elevation in both synaptic and dendritic density. mdpi.com Studies have demonstrated that this compound can restore the number of synapses to normal levels within a few months of treatment in these mouse models. fiercebiotech.comsciencedaily.comscitechdaily.comneurosciencenews.com This restorative effect on synaptic connections occurs even in the presence of existing amyloid plaques and neurofibrillary tangles. fiercebiotech.com The mechanism for this is tied to its ability to halt the destructive cascade that damages connections between neurons. fiercebiotech.comsciencedaily.com

Further evidence comes from the HIV/gp120 transgenic mouse model of HAND, where neuronal integrity was assessed using specific protein markers. nih.gov Treatment with this compound led to increased immunoreactivity for microtubule-associated protein 2 (MAP2), a marker for dendritic integrity, and synaptophysin, a marker for presynaptic terminals. nih.gov This indicates that the compound can protect against both dendritic and synaptic damage in this disease model. nih.govresearchgate.net

This compound's action is linked to its preferential blockade of extrasynaptic NMDA receptors. pnas.org Soluble oligomers of amyloid-beta (Aβ) are known to induce the release of glutamate from astrocytes, which in turn activates these extrasynaptic NMDARs, leading to synaptic damage. pnas.org By inhibiting this pathway, this compound prevents the subsequent reduction in excitatory postsynaptic currents and synaptic loss. pnas.org In hippocampal autapses, this compound was shown to prevent the Aβ-induced reduction in evoked and miniature excitatory postsynaptic currents (mEPSCs). pnas.org

Comparative Preclinical Efficacy of this compound Versus Memantine

Direct comparative studies have consistently shown that this compound possesses superior neuroprotective efficacy compared to its parent compound, memantine, in various preclinical models. escholarship.org This enhanced effectiveness is attributed to its dual mechanism of action: in addition to the open-channel block provided by the memantine moiety, the tethered nitro group provides a second site of antagonist action via S-nitrosylation of the NMDA receptor. researchgate.netescholarship.org

In a rat model of stroke, this compound demonstrated greater protection at a lower dose than memantine. researchgate.net It was more effective in reducing infarct volume and, unlike memantine, produced a significant improvement in neurological and behavioral outcomes. researchgate.netnih.gov

| Efficacy in Rat Stroke Model (tMCAO/R) | | :--- | :--- | | Outcome Measure | Finding | | Histological Protection (Infarct Size) | this compound treatment resulted in a significantly smaller infarct size compared to both memantine and vehicle controls. researchgate.netnih.gov | | Neurological/Behavioral Score | Only the this compound-treated group showed a significant improvement in functional neurobehavioral tests assessing motor performance. researchgate.net |

This table summarizes findings from a transient middle cerebral artery occlusion/reperfusion (tMCAO/R) model in rats. researchgate.netnih.gov

In the context of Alzheimer's disease models, this compound also outperforms memantine. In a triple transgenic AD mouse model, this compound showed greater effects in elevating synaptic and dendritic density compared to memantine. mdpi.com While both compounds can inhibit Aβ-induced increases in intracellular calcium and nitric oxide (NO), this compound was significantly more effective. pnas.org This superior action extends to mitigating downstream pathological markers. pnas.org

| Comparative Efficacy in Alzheimer's Disease Models | | :--- | :--- | | Model/System | Finding | | Triple Transgenic AD Mice | this compound was more effective than memantine at increasing synaptic and dendritic density after three months of treatment. mdpi.com | | Cortical Neuron Cultures (exposed to Aβ) | this compound was significantly more effective than memantine in preventing Aβ-induced increases in neuronal Ca2+ and toxic NO production. pnas.org | | Cortical Neuron Cultures (exposed to Aβ) | this compound showed a greater effect than memantine in decreasing phosphorylated Tau (p-tau) and cleaved caspase-3 levels. pnas.org | | Human iPSC-derived AD Neurons | this compound (NitroSynapsin) inhibited large, pathological glutamate-evoked responses to a much greater extent than an equimolar concentration of memantine. nih.gov |

This table presents comparative data from various in vivo and in vitro models of Alzheimer's disease. mdpi.comnih.govpnas.org

Advanced Research Methodologies Applied to Nitromemantine Studies

High-Resolution Electrophysiological Techniques for Channel Kinetics

The primary mechanism of Nitromemantine involves its interaction with N-methyl-D-aspartate (NMDA) receptors, which are critical ligand-gated ion channels in the central nervous system. nih.gov High-resolution electrophysiological techniques, particularly whole-cell patch-clamp, are essential for studying the kinetics of this interaction with high temporal and spatial resolution. researchgate.net

These techniques allow researchers to record the ionic currents flowing through individual NMDA receptor channels in cultured neurons or brain slices. By applying glutamate (B1630785) and glycine (B1666218) to activate the receptors, investigators can measure the precise characteristics of the channel's response. annualreviews.org When this compound is introduced, its effects on channel gating and ion flow can be quantified.

Detailed research findings from these studies reveal that this compound, like its parent compound memantine (B1676192), acts as an uncompetitive, open-channel blocker. mdpi.comnih.gov This means it preferentially enters and blocks the NMDA receptor's ion channel only when the channel is open, a state that occurs during periods of excessive glutamatergic stimulation often associated with pathology. nih.gov The voltage-dependent nature of this block can be precisely mapped by recording currents at various membrane potentials. nih.gov Furthermore, patch-clamp experiments are used to determine the on/off kinetics of the drug, revealing how quickly it can block and unblock the channel, a key feature for its therapeutic profile which allows it to suppress pathological activation while sparing normal synaptic transmission. mdpi.comnih.gov

Table 1: Electrophysiological Analysis of this compound's Channel Blocking Properties

| Kinetic Parameter | Technique | Finding for this compound | Significance |

|---|---|---|---|

| Mechanism of Block | Whole-Cell Patch-Clamp | Uncompetitive, open-channel blockade. | Targets preferentially over-active channels, characteristic of pathological states. nih.gov |

| Voltage Dependence | Voltage-Clamp Recordings | Blockade is dependent on membrane potential, similar to magnesium (Mg²⁺). | The drug is more effective at blocking channels on depolarized neurons, a common feature in excitotoxicity. nih.gov |

| On/Off Rate | Rapid Agonist Application | Demonstrates fast on/off kinetics. | Allows the drug to dissociate quickly during normal synaptic transmission, preserving physiological function. mdpi.com |

| Subtype Selectivity | Recordings from cells expressing specific NMDA receptor subunits | Preferential inhibition of extrasynaptic NMDA receptors compared to synaptic receptors. mdpi.comnih.gov | Spares synaptic activity crucial for learning and memory while targeting extrasynaptic receptors linked to neuronal damage. mdpi.com |

| Calcium Influx Inhibition | Calcium Imaging with Electrophysiology | More effective than memantine at abrogating glutamate-induced increases in intracellular calcium (Ca²⁺). researchgate.netmdpi.com | Demonstrates enhanced neuroprotective efficacy by preventing a key trigger for cell death pathways. mdpi.com |

Advanced Imaging Techniques for Neuronal Network Analysis in Preclinical Models

Understanding the impact of this compound extends beyond single-cell channel kinetics to its effects on entire neuronal networks. Advanced imaging techniques are crucial for visualizing and quantifying these effects in preclinical models, including cell cultures and animal models of neurological disorders. nih.govneuron-eranet.eu

In studies using human induced pluripotent stem cell (hiPSC)-derived neuronal cultures and cerebral organoids from Alzheimer's disease models, techniques like calcium imaging and multielectrode array (MEA) experiments have been employed. nih.gov Calcium imaging, using fluorescent dyes like Fluo-4, allows for the real-time visualization of intracellular calcium transients, which serve as a proxy for neural activity. researchgate.net MEAs provide a platform to record the electrical activity of entire neuronal networks, enabling the analysis of parameters like spontaneous action potentials, firing rates, and network synchronicity. nih.gov Research has shown that this compound can abrogate the hypersynchronous network activity observed in these human Alzheimer's disease models. nih.gov

In animal models, laser-scanning confocal microscopy and deconvolution microscopy are used for high-resolution quantitative neuropathological analysis. nih.gov Following immunostaining for specific markers, these techniques allow for the detailed examination of neuronal integrity and synaptic structures. For instance, antibodies against microtubule-associated protein-2 (MAP2) are used to visualize neuronal dendrites, while antibodies against synaptophysin label presynaptic terminals. nih.gov Studies in a gp120-transgenic mouse model demonstrated that treatment with this compound led to increased MAP2 and synaptophysin immunoreactivity, indicating a preservation of neuronal and synaptic structures. nih.gov

Table 2: Application of Advanced Imaging in this compound Research

| Imaging Technique | Preclinical Model | Parameter Measured | Observed Effect of this compound |

|---|---|---|---|

| Calcium Imaging | hiPSC-derived Cortical Neurons (AD model) | Intracellular Ca²⁺ levels and transients. | Normalizes aberrant, elevated calcium levels. researchgate.netnih.gov |

| Multielectrode Array (MEA) | hiPSC-derived Cerebral Organoids (AD model) | Spontaneous action potentials, network synchronicity. | Abrogates hypersynchronous neural network activity. nih.gov |

| Confocal Microscopy | gp120 Transgenic Mouse | Dendritic integrity (MAP2 staining), synaptic density (Synaptophysin staining). | Increases MAP2 and synaptophysin immunoreactivity, suggesting neuroprotection. nih.gov |

| Two-Photon Imaging | Animal Models of Neurodegeneration | Real-time activity of hundreds of individual cells within deep brain structures. | Allows for longitudinal studies of neuronal circuit adaptation and response to therapy. neuron-eranet.eu |

Proteomic and Spectroscopic Approaches for S-Nitrosylation Pathway Elucidation

A key feature of this compound is its dual-function design, which includes a nitro group capable of mediating S-nitrosylation—a redox-based post-translational modification where a nitric oxide (NO) group is covalently attached to a cysteine thiol. nih.gov This modification can alter a protein's function, localization, or stability. Proteomic and spectroscopic methods are essential for identifying the specific protein targets of this compound-mediated S-nitrosylation and understanding its impact on cellular pathways.

The primary technique for identifying S-nitrosylated proteins is the biotin-switch technique . creative-proteomics.comresearchgate.net This method involves three steps: first, blocking all free cysteine thiols; second, selectively reducing the S-nitrosothiol bonds; and third, labeling the newly freed thiols with a biotin (B1667282) tag. Biotinylated proteins can then be purified and identified using mass spectrometry (MS) . creative-proteomics.comfrontiersin.org Advanced MS-based approaches, such as tandem mass spectrometry (MS/MS), not only identify the proteins but can also pinpoint the specific cysteine residue that was modified. creative-proteomics.com

These proteomic analyses are critical for confirming this compound's mechanism of action. nih.gov The memantine moiety of the drug targets the NMDA receptor channel, and this targeted binding facilitates the delivery of the nitro group to S-nitrosylation sites on the receptor itself. nih.govnih.gov This creates a highly specific, activity-dependent negative-feedback loop, providing additional inhibition of the receptor. nih.gov S-nitroso-proteomic analyses can be used to comprehensively map other proteins in glutamate signaling pathways that are affected by this targeted S-nitrosylation, providing a broader understanding of how this compound rebalances aberrant signaling networks. nih.gov

Table 3: Proteomic and Spectroscopic Methods in S-Nitrosylation Research

| Technique | Purpose | Application to this compound Studies |

|---|---|---|

| Biotin-Switch Technique | Detection and enrichment of S-nitrosylated (SNO) proteins. researchgate.net | To isolate proteins that have been S-nitrosylated following treatment with this compound. |

| Mass Spectrometry (MS) | High-throughput identification and quantification of proteins. creative-proteomics.com | To identify the specific protein targets of this compound-mediated S-nitrosylation from enriched samples. |

| Tandem Mass Spectrometry (MS/MS) | Site-specific identification of post-translational modifications. creative-proteomics.com | To map the precise cysteine residues on the NMDA receptor and other proteins that are S-nitrosylated. |

| Western Blotting | Detection of specific proteins using antibodies. | To validate and quantify changes in the S-nitrosylation levels of specific target proteins identified by MS. mdpi.com |

Bioinformatic and Statistical Methodologies for Data Interpretation

The data generated from high-resolution electrophysiology, advanced imaging, and proteomics are vast and complex. Therefore, robust bioinformatic and statistical methodologies are indispensable for their analysis and interpretation. hee.nhs.uknih.gov

In preclinical studies of this compound, statistical tests are rigorously applied to determine the significance of the observed effects. Data are typically expressed as mean ± standard error of the mean (SEM). nih.gov For comparisons between two groups (e.g., treated vs. untreated), a Student's t-test is commonly used. For multiple group comparisons (e.g., wild-type vs. transgenic vs. treated-transgenic), an analysis of variance (ANOVA) is employed, followed by post-hoc tests like the Newman-Keuls , Tukey's , or Dunnett's test to identify specific group differences. nih.govasociacionmef2c.com A p-value of less than 0.05 is generally considered statistically significant.

Bioinformatic tools are crucial for handling the large datasets generated by proteomic studies. nih.gov After mass spectrometry identifies hundreds or thousands of proteins, bioinformatic software is used for:

Protein Identification: Matching MS data against protein databases (e.g., UniProt) to identify the proteins. nih.gov

Pathway Analysis: Using databases like Gene Ontology (GO) and KEGG to determine if the identified S-nitrosylated proteins are enriched in specific biological processes or signaling pathways (e.g., glutamate signaling, apoptosis). frontiersin.org

Network Analysis: Constructing protein-protein interaction networks to visualize the relationships between the identified targets and understand the broader functional consequences of their modification by this compound. mdpi.com

These computational approaches allow researchers to move from a list of modified proteins to a functional understanding of how this compound modulates cellular networks to produce its therapeutic effect. nih.govnih.gov

Table 4: Key Bioinformatic and Statistical Tools in this compound Research

| Methodology | Type | Application in this compound Studies |

|---|---|---|

| Student's t-test | Statistical | Comparing the mean of two experimental groups (e.g., control vs. This compound-treated). asociacionmef2c.com |

| ANOVA with post-hoc tests | Statistical | Comparing the means of three or more experimental groups to assess significant differences. nih.gov |

| Database Searching | Bioinformatic | Identifying proteins from raw mass spectrometry data by searching against known protein sequence databases. nih.gov |

| Gene Ontology (GO) Analysis | Bioinformatic | Classifying identified S-nitrosylated proteins to understand their collective biological functions and processes. frontiersin.org |

| Protein-Protein Interaction (PPI) Network Analysis | Bioinformatic | Mapping the interactions between protein targets to elucidate the systemic effects of this compound on cellular pathways. mdpi.com |

Computational Approaches in Nitromemantine Drug Design and Discovery

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For Nitromemantine, docking studies are crucial for elucidating its unique, dual-action mechanism targeting the NMDAR. nih.gov The molecule is a hybrid, combining the adamantane (B196018) scaffold of Memantine (B1676192) with a nitro group. mdpi.com Computational analyses indicate that the adamantane moiety binds within the ion channel of the NMDAR, while the nitro group is targeted to redox-mediated regulatory sites on the receptor. nih.govnih.gov

The primary binding site for the adamantane portion is the open channel of the NMDAR, near the magnesium (Mg²⁺) binding site, where it acts as an uncompetitive channel blocker. mdpi.comnih.gov This interaction is stabilized by specific residues within the channel. Key binding interactions for the memantine core have been identified through computational and experimental mutagenesis studies, highlighting the importance of hydrophobic pockets. nih.gov While specific binding energy values for this compound are not widely published, values for its parent compound, Memantine, provide a reference. Docking studies have calculated Memantine's binding energy to be approximately -6.7 to -7.02 kcal/mol. plos.orgnih.gov The second part of this compound's action involves the nitro group, which is believed to interact with redox-sensitive cysteine residues on the NMDAR, leading to S-nitrosylation and allosteric modulation of the receptor. nih.gov

Table 1: Key Interacting Residues for the Adamantane Moiety of Memantine/Nitromemantine in the NMDAR Channel

| NMDAR Subunit | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| GluN1 | N616 | Interaction with the ammonium (B1175870) group | nih.govwikipedia.org |

| GluN1 | A645 | Hydrophobic interaction with methyl groups | nih.gov |

| GluN2B | A644 | Hydrophobic interaction with methyl groups | nih.gov |

Table 2: Comparative Binding Energies of NMDA Receptor Antagonists

| Compound | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Memantine | -6.7 | Chimera AutoDock | plos.org |

| Memantine | -7.02 ± 1.24 | Free Energy Calculation | nih.gov |

| MK-801 | -7.3 | Chimera AutoDock | plos.org |

| Ro 25-6981 | -29.431 | MM-GBSA | mdpi.com |

De Novo Design Strategies for Novel this compound Derivatives

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.gov For this compound, these strategies aim to optimize its dual-binding characteristics or to introduce new functionalities, leading to the development of multi-target directed ligands (MTDLs). nih.govmdpi.com The core principle is to use the this compound scaffold as a starting point for generating new chemical entities with potentially improved efficacy or different target profiles.

One prominent strategy is the creation of hybrid molecules. This involves computationally linking the pharmacophore of this compound (or its parent, Memantine) to other known neuroprotective agents. mdpi.com For instance, researchers have designed hybrids of memantine with antioxidants like ferulic acid or with acetylcholinesterase inhibitors like tacrine. mdpi.com This approach aims to create a single molecule that can address multiple pathological pathways simultaneously.

Fragment-based drug design is another powerful de novo technique. nih.gov This method involves identifying small chemical fragments that bind to specific sites on the target protein and then computationally "growing" or linking these fragments to create a more potent lead compound. nih.gov In the context of this compound, one could computationally explore modifications to the linker connecting the adamantane core and the nitro group to optimize the positioning for dual-target engagement.

More recently, generative artificial intelligence models, such as variational autoencoders (VAEs) and other deep learning architectures, have been applied to de novo drug design for NMDAR antagonists. rsc.orgarxiv.orgresearchgate.net These models can learn the chemical features of known active compounds and then generate novel molecules within that defined chemical space, offering a powerful tool to explore vast numbers of potential this compound derivatives. arxiv.org

Table 3: De Novo Design Strategies for this compound Analogs

| Design Strategy | Description | Application to this compound | Reference |

|---|---|---|---|

| Multi-Target Directed Ligands (MTDLs) | Combining two or more pharmacophores into a single hybrid molecule to engage multiple targets. | Linking the this compound scaffold to other neuroprotective moieties (e.g., antioxidants, enzyme inhibitors). | nih.govmdpi.com |

| Fragment-Based Design | Identifying and linking small chemical fragments that bind to the target receptor. | Growing or modifying fragments attached to the adamantane core or the nitro-linker to improve affinity and selectivity. | nih.gov |

| Generative AI Models | Using deep learning algorithms to generate novel molecules based on the properties of known active compounds. | Creating new potential NMDAR antagonists by exploring the chemical space around the this compound structure. | rsc.orgarxiv.org |

Virtual Screening Methodologies for Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.com This process significantly reduces the time and cost associated with high-throughput screening. mdpi.com For identifying novel lead compounds related to this compound, both structure-based and ligand-based virtual screening approaches are applicable.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. phcogres.com In the case of this compound, a library of compounds would be computationally docked into the known binding sites of the NMDAR—specifically, the ion channel pore. nih.gov The compounds are then scored and ranked based on their predicted binding affinity and how well they fit into the binding site. nih.gov This methodology is particularly useful for discovering novel scaffolds that can mimic the channel-blocking function of this compound's adamantane core.

Ligand-Based Virtual Screening (LBVS) uses the structure of a known active ligand, such as this compound, as a template. nih.gov The method searches for molecules in a database that have similar 2D (e.g., substructures) or 3D (e.g., shape and pharmacophore) features. nih.govfrontiersin.org Machine learning models can be trained on a set of known NMDAR antagonists to predict the activity of new compounds from a library, effectively filtering for molecules with a higher probability of being active. frontiersin.org

A typical virtual screening workflow for this compound analogs would involve selecting a large compound database (e.g., ZINC), applying computational filters to select for drug-like properties, performing either SBVS or LBVS, and finally selecting the top-ranked hits for further computational and experimental validation. sci-hub.se

Table 4: Comparison of Virtual Screening Methodologies for this compound Analogs

| Methodology | Principle | Requirement | Potential Outcome | Reference |

|---|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Docks a library of compounds into the 3D structure of the NMDAR. | High-resolution 3D structure of the NMDAR. | Discovery of novel scaffolds that fit the target's binding site. | phcogres.comnih.gov |

| Ligand-Based Virtual Screening (LBVS) | Searches for compounds with features similar to a known active ligand (this compound). | Structure of at least one potent, active ligand. | Identification of compounds structurally similar to the query molecule. | nih.govfrontiersin.org |

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into the stability and dynamics of its complex with the NMDAR. researchgate.net These simulations can validate docking poses, characterize the flexibility of the ligand and receptor, and provide more accurate estimations of binding free energy.

A key application of MD simulations is to assess the stability of the docked this compound-NMDAR complex. mdpi.com This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com For example, simulations of the NMDAR transmembrane domain have shown it to stabilize at an RMSD of approximately 3.5–4.0 Å. plos.org

Root Mean Square Fluctuation (RMSF) analysis is used to identify which parts of the protein are more or less flexible. mdpi.commdpi.com In the context of this compound, RMSF can reveal how its binding affects the conformational dynamics of the NMDAR channel and surrounding domains. researchgate.net

Finally, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). mdpi.commdpi.com This provides a more rigorous estimate of binding affinity than docking scores alone. For instance, MM-GBSA calculations for one NMDAR-ligand complex yielded a binding free energy of -52.51 ± 2.85 kcal/mol. mdpi.com For this compound, these simulations are essential to confirm that the adamantane moiety remains stably anchored in the channel, allowing the flexible linker to position the nitro group correctly for its secondary modulatory action.

Table 5: Key Parameters from Molecular Dynamics Simulations of NMDAR Complexes

| Parameter | Description | Example Finding (from NMDAR simulations) | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms over time, indicating structural stability. | NMDAR-F1094-0201 complex stabilized at an average RMSD of 7.85 ± 0.59 Å. | mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, indicating flexibility. | Average RMSF of NMDAR in a complex was 2.82 ± 0.09 Å. | mdpi.com |

| Binding Free Energy (MM-GBSA) | Calculates the free energy of binding for a ligand-receptor complex from the MD trajectory. | Calculated ΔG for NMDA-F1094-0201 complex was -52.51 ± 2.85 kcal/mol. | mdpi.com |

Future Directions and Translational Research Perspectives for Nitromemantine

Investigation of Novel NMDAR Modulatory Sites Beyond Channel Block and S-Nitrosylation

The primary mechanism of Nitromemantine involves two well-defined actions on the NMDA receptor (NMDAR). First, the memantine (B1676192) adamantane (B196018) moiety preferentially enters and blocks the NMDAR-associated ion channel when it is excessively open, a state characteristic of pathological conditions. researchgate.netresearchgate.net Second, this targeted binding facilitates the delivery of a nitro group to redox-sensitive thiol groups on the receptor, leading to S-nitrosylation, which further downregulates receptor hyperactivity. researchgate.netnih.govomicsdi.org This S-nitrosylation appears to be potentiated by hypoxic conditions, thereby directing the drug's action toward ischemic neurons. nih.govomicsdi.org

While this dual allosteric mechanism is a major innovation, the complexity of the NMDAR complex presents further opportunities for therapeutic modulation. researchgate.netnih.gov The NMDAR is a heterotetramer typically composed of GluN1 and GluN2 subunits, with the latter having several subtypes (GluN2A-D) that confer distinct properties and are differentially located at synaptic vs. extrasynaptic sites. frontiersin.orgmdpi.com Future research should investigate whether this compound or its derivatives could exert effects on other allosteric modulatory sites that are known to regulate NMDAR function.

Key areas for future investigation include:

Amino-Terminal Domain (ATD): The ATD is a major site for allosteric modulation and is a known binding locus for subtype-selective negative allosteric modulators like ifenprodil (B1662929) (targeting GluN2B). rupress.org Exploring the potential interaction of this compound or novel analogs with the ATD could lead to enhanced subtype selectivity, for instance, by more specifically targeting extrasynaptic GluN2B-containing NMDARs implicated in neurotoxicity, while sparing synaptic GluN2A-containing receptors essential for normal neurotransmission. mdpi.com

Agonist Binding Domain (ABD) Interface: Recent crystallographic studies have identified the interface of the ABD heterodimer as another crucial locus for allosteric modulation of the NMDAR. rupress.org Investigating this site could uncover novel mechanisms to fine-tune receptor activation and deactivation kinetics, potentially offering a more subtle and physiological modulation than open-channel block.

| Modulatory Site | Known Mechanism for this compound | Potential Future Research Focus | Therapeutic Rationale |

|---|---|---|---|

| Ion Channel Pore | Yes (uncompetitive, voltage-dependent block by adamantane moiety) researchgate.netresearchgate.net | Optimize affinity and kinetics for different pathological states. | Enhance selectivity for pathologically over-activated channels. |

| Redox Modulatory Site (S-Nitrosylation) | Yes (targeted S-nitrosylation by nitro moiety) researchgate.netnih.gov | Identify specific cysteine residues targeted; explore interaction with endogenous nitrosylation pathways. | Improve targeting and efficiency of redox modulation, especially in ischemic conditions. nih.gov |

| Amino-Terminal Domain (ATD) | Not established | Screen for binding affinity and modulatory effects, particularly at the GluN1/GluN2B interface. rupress.org | Develop analogs with enhanced selectivity for extrasynaptic NMDARs to minimize side effects. mdpi.com |

| Agonist Binding Domain (ABD) Heterodimer Interface | Not established | Investigate potential allosteric effects on agonist binding or domain closure. rupress.org | Discover novel ways to fine-tune receptor gating and function. |

Development of Targeted Drug Delivery Systems for Enhanced Brain Penetration

A significant hurdle for any neuro-theranostic agent is the effective crossing of the blood-brain barrier (BBB). mdpi.comfrontiersin.org While memantine and this compound are small molecules capable of penetrating the BBB, enhancing their concentration at target sites within the brain could improve efficacy and permit lower systemic exposure. Nanotechnology-based drug delivery systems have emerged as a promising strategy to overcome the BBB and achieve targeted delivery. frontiersin.orgfrontiersin.org

Future research should focus on formulating this compound with various nanocarriers. These systems offer several advantages, including protection from enzymatic degradation, controlled release, and the ability to be surface-functionalized for active targeting. frontiersin.orgijpsjournal.com

Potential nanocarrier strategies include:

Polymeric Nanoparticles: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can encapsulate drugs and be engineered for sustained release. mdpi.comdovepress.com Surface modification with ligands that bind to receptors on the BBB (e.g., transferrin receptor, insulin (B600854) receptor) can facilitate receptor-mediated transcytosis. mdpi.comdovepress.com

Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic drugs and can be decorated with peptides or antibodies to target specific brain cells. frontiersin.org

Magnetic Nanoparticles (MNPs): MNPs can be guided to specific brain regions using an external magnetic field after systemic administration, offering a high degree of spatial control. mdpi.com

| Nanocarrier Type | Mechanism of BBB Penetration | Potential Advantages for this compound | Key Research Objective |

|---|---|---|---|

| Polymeric Nanoparticles (e.g., PLGA) | Passive diffusion (enhanced permeability and retention effect); active targeting via surface ligands. frontiersin.orgdovepress.com | Controlled/sustained release, improved bioavailability, protection from degradation. frontiersin.orgijpsjournal.com | Optimize particle size and surface chemistry for maximal BBB transport and neuronal uptake. |

| Liposomes | Fusion with cell membranes; receptor-mediated transcytosis with surface modification. frontiersin.org | High drug-loading capacity, biocompatibility, ability to carry various cargo types. | Develop stable, long-circulating liposomal formulations of this compound. |

| Magnetic Nanoparticles (MNPs) | Guidance across the BBB via an external magnetic field. mdpi.com | Spatially targeted delivery to specific brain regions affected by pathology. | Evaluate the efficacy and safety of magnetic targeting for focal neurodegenerative damage. |

| Cell-Penetrating Peptides (CPPs) | Direct translocation across cell membranes. frontiersin.org | Covalently linking CPPs to this compound could directly enhance its brain uptake. | Identify optimal CPPs that efficiently transport this compound into the brain with minimal toxicity. |

Exploration of Combination Therapeutic Strategies with Complementary Mechanisms

The pathogenesis of neurodegenerative disorders like Alzheimer's disease is multifactorial, involving amyloid-beta (Aβ) aggregation, tau pathology, neuroinflammation, and oxidative stress, in addition to glutamatergic dysfunction. researchgate.netresearchgate.net This complexity suggests that targeting a single pathway may be insufficient. researchgate.net this compound is itself a multi-target drug, but its efficacy could be further enhanced by combining it with agents that act on complementary pathological pathways. mdpi.comresearchgate.net Clinical studies have already shown that combining memantine with acetylcholinesterase inhibitors provides greater benefits than monotherapy. mdpi.comnih.gov

Future translational research should design and test combination therapies that pair this compound with other classes of drugs. This approach aims to create a synergistic effect, addressing multiple facets of the disease simultaneously.

Promising combination strategies include:

This compound + Anti-Amyloid/Anti-Tau Biologics: Combining the synapto-protective effects of this compound with disease-modifying therapies that target the core pathologies of AD, such as monoclonal antibodies designed to clear Aβ plaques (e.g., lecanemab, aducanumab) or prevent tau aggregation. researchgate.netewadirect.com

This compound + Anti-Inflammatory Agents: Chronic neuroinflammation is a key driver of neurodegeneration. frontiersin.org Pairing this compound with drugs that modulate microglial activation or inhibit pro-inflammatory cytokine production could provide a two-pronged approach to neuroprotection. demneuropsy.org

This compound + Neurorestorative Agents: Combining this compound with compounds that promote neurogenesis, angiogenesis, or mitochondrial function could not only protect existing neurons but also support the brain's endogenous repair mechanisms.

Methodological Advancements for Rigorous Preclinical Neuroprotection Research

The translation of neuroprotective drugs from preclinical models to clinical success has been notoriously difficult, a challenge often attributed to methodological shortcomings in early-stage research. mdpi.com To build a robust case for this compound's clinical development, future preclinical studies must employ rigorous and comprehensive methodologies.

This involves a multi-tiered approach that leverages a variety of models and endpoints to thoroughly characterize the drug's effects.

Advanced In Vitro Models: Moving beyond simple cell cultures to more complex systems like 3D organoids or co-cultures of neurons, astrocytes, and microglia to better mimic the brain's cellular environment. Such models can be used to test this compound's efficacy against various insults (e.g., Aβ oligomers, oxygen-glucose deprivation) and to dissect its mechanism of action at a cellular level. nih.gov

Validated Animal Models: Using well-characterized animal models that replicate key aspects of human disease, such as the triple-transgenic (3xTg-AD) or 5XFAD mouse models for Alzheimer's disease. nih.govresearchgate.net Studies should include long-term administration to assess potential disease-modifying effects on pathology (e.g., plaque deposition, synaptic density) and a comprehensive battery of behavioral tests to evaluate cognitive and functional outcomes. mdpi.comnih.govresearchgate.net

Standardized and Transparent Protocols: Adhering to guidelines for preclinical research (e.g., STAIR, ARRIVE) to ensure studies are well-designed, adequately powered, and transparently reported. This includes randomization, blinded assessment of outcomes, and inclusion of both male and female animals.

A rigorous preclinical evaluation framework will be crucial for validating the therapeutic hypothesis for this compound and de-risking its progression into costly and complex human clinical trials. mdpi.comnih.gov

Q & A

Q. What experimental approaches are most effective for elucidating Nitromemantine's mechanism of action in neuroprotection?

To investigate this compound's neuroprotective mechanisms, researchers should employ a combination of in vitro and in vivo models. For example:

- Electrophysiological assays to measure NMDA receptor activity modulation, as this compound is a derivative of memantine with enhanced redox-modulating properties .

- Immunohistochemical analysis of synaptic markers (e.g., synaptophysin, MAP2) in animal models of neurological disorders, as demonstrated in studies showing increased synaptic density in gp120-transgenic mice treated with this compound .

- Oxidative stress assays (e.g., ROS quantification, mitochondrial function tests) to evaluate its redox-dependent neuroprotective effects.

Q. What analytical methods are recommended for characterizing this compound purity and stability in preclinical studies?

- High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection to quantify this compound and detect impurities.

- Nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, especially given its nitro group modifications .

- Forced degradation studies under varied pH, temperature, and light conditions to assess stability, with rigorous documentation of degradation products .

Q. How should researchers design dose-response studies to optimize this compound efficacy in neuroprotection models?

- Begin with pilot studies testing a wide dose range (e.g., 0.1–10 mg/kg in rodents) to identify the therapeutic window.

- Use long-term potentiation (LTP) assays in hippocampal slices to correlate dosage with functional synaptic recovery, as shown in comparative studies with memantine .

- Incorporate pharmacokinetic profiling to link plasma/brain concentration ratios with observed effects .

Advanced Research Questions

Q. How can contradictory findings in this compound's efficacy across different neurodegenerative models be resolved?

Contradictions may arise from model-specific factors (e.g., disease progression stage, species differences). To address this:

- Perform meta-analyses of existing datasets to identify confounding variables (e.g., dosing schedules, genetic backgrounds).

- Conduct mechanistic redundancy experiments , such as co-administering this compound with NMDA receptor antagonists or antioxidants, to isolate its redox vs. receptor-blocking effects .

- Apply multivariate statistical models (e.g., ANOVA with post hoc corrections) to distinguish between noise and biologically significant trends .

Q. What methodologies are critical for evaluating this compound's off-target effects in complex biological systems?

- Transcriptomic profiling (e.g., RNA sequencing) of treated vs. untreated neuronal cultures to identify unintended gene expression changes.

- High-throughput screening against kinase or GPCR panels to detect interactions beyond NMDA receptors.

- Behavioral phenotyping in animal models to assess cognitive/motor side effects, ensuring alignment with in vitro toxicity data .

Q. How can researchers address challenges in synthesizing this compound analogs with improved pharmacokinetic properties?

- Use computational chemistry tools (e.g., molecular docking, QSAR models) to predict modifications that enhance blood-brain barrier penetration while retaining redox activity.

- Optimize synthetic routes via green chemistry principles to minimize nitro group-related instability, referencing FDA guidance on nitrosamine impurity control .

- Validate analogs using microdialysis in live animals to monitor real-time brain concentration dynamics .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects on synaptic plasticity?

Q. How should researchers document and share raw data to support reproducibility in this compound studies?

- Adhere to FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.

- Deposit raw NMR spectra, HPLC chromatograms, and behavioral data in repositories like Zenodo or Figshare, with metadata aligned with chemistry-specific standards .

- Include step-by-step protocols in supplementary materials, particularly for novel assays (e.g., LTP measurements under this compound treatment) .

Addressing Data Contradictions

Q. What strategies can mitigate discrepancies between in vitro and in vivo findings in this compound research?

- Pharmacokinetic bridging studies : Compare drug metabolism in cell cultures vs. live animals to identify bioavailability limitations.

- Tissue-specific biomarker analysis (e.g., CSF vs. plasma concentrations) to validate target engagement .

- Systematic reviews of preclinical data to prioritize hypotheses for clinical translation .

Q. How should conflicting results about this compound's antioxidant capacity be reconciled?

- Conduct redox cycling assays (e.g., cyclic voltammetry) to quantify electron-transfer kinetics under physiological conditions.

- Compare results across multiple oxidative stress models (e.g., Aβ-induced vs. mitochondrial toxin-induced neurodegeneration) to identify context-dependent efficacy .

- Publish negative data transparently to avoid publication bias and inform future study designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。